molecular formula C7H7N7 B2616456 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile CAS No. 477852-49-6

2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile

Cat. No.: B2616456
CAS No.: 477852-49-6
M. Wt: 189.182
InChI Key: JIIJADSYMIJFJP-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile is a compound belonging to the triazole family, which is known for its versatile chemical properties and significant biological activities Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile typically involves the formation of the triazole ring through cyclization reactions. . This reaction is favored due to its high yield and regioselectivity.

Industrial Production Methods

Industrial production of triazole compounds often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemical synthesis are used to enhance reaction efficiency and reduce the use of hazardous solvents . These methods not only improve the yield but also make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes by binding to their active sites . This interaction can disrupt the normal function of the enzyme, leading to its inhibition. Additionally, the compound’s ability to interact with nucleic acids and proteins makes it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile building block in synthetic chemistry make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N7/c8-2-1-6-11-7(13-12-6)3-14-5-9-4-10-14/h4-5H,1,3H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIJADSYMIJFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC2=NC(=NN2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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